2-Bromo-6-(prop-1-en-2-yl)aniline
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Overview
Description
2-Bromo-6-(prop-1-en-2-yl)aniline is an aromatic amine compound characterized by the presence of a bromine atom and a prop-1-en-2-yl group attached to the benzene ring. This compound is known for its reactivity and is used as an intermediate in various organic synthesis processes .
Preparation Methods
The synthesis of 2-Bromo-6-(prop-1-en-2-yl)aniline typically involves the bromination of 2-(prop-1-en-2-yl)aniline. One common method includes the reaction of 2-(prop-1-en-2-yl)aniline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position .
Chemical Reactions Analysis
2-Bromo-6-(prop-1-en-2-yl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Scientific Research Applications
2-Bromo-6-(prop-1-en-2-yl)aniline is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of novel materials with specific properties, such as polymers and dyes.
Biological Studies: It is employed in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 2-Bromo-6-(prop-1-en-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the prop-1-en-2-yl group play crucial roles in its binding affinity and reactivity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
2-Bromo-6-(prop-1-en-2-yl)aniline can be compared with other similar compounds, such as:
2-Bromoaniline: Lacks the prop-1-en-2-yl group, making it less reactive in certain synthetic applications.
2-(prop-1-en-2-yl)aniline: Lacks the bromine atom, which reduces its utility in substitution reactions. The presence of both the bromine atom and the prop-1-en-2-yl group in this compound makes it unique and versatile for various chemical transformations.
Properties
IUPAC Name |
2-bromo-6-prop-1-en-2-ylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN/c1-6(2)7-4-3-5-8(10)9(7)11/h3-5H,1,11H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLVFEXJXVTDFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=C(C(=CC=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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